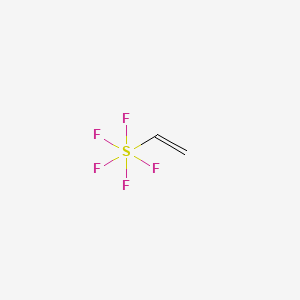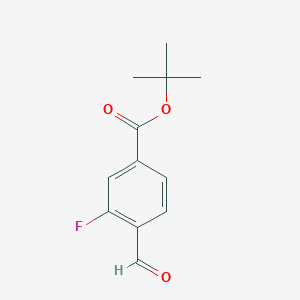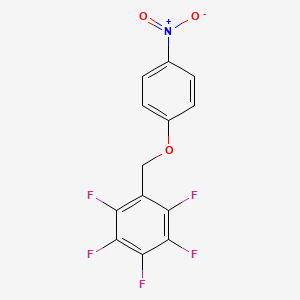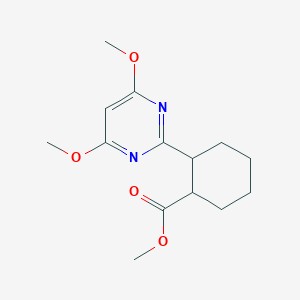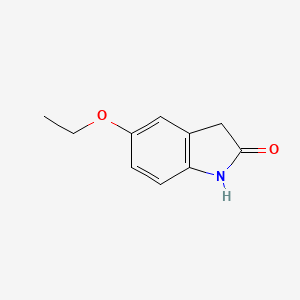
2,6-Dibromo-4-(trifluoromethoxy)phenol
Overview
Description
2,6-Dibromo-4-(trifluoromethoxy)phenol is a brominated and fluorinated phenol derivative. The presence of bromine and trifluoromethoxy groups on the phenolic ring suggests that it could be a valuable intermediate in the synthesis of more complex molecules, potentially useful in various chemical applications such as pharmaceuticals, agrochemicals, and advanced material sciences.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, an efficient method to synthesize 2,6-bis(trifluoroacetyl)phenols, which are structurally similar to 2,6-Dibromo-4-(trifluoromethoxy)phenol, has been developed. This method involves a dibromination-double dehydrobromination sequence starting from cyclohexanones, which is superior to traditional approaches . Another study reports a seven-stage synthesis of 2,6-diformyl-4-trifluoromethylphenol, a compound closely related to the target molecule, using a copper-mediated trifluoromethylation of a bromoanisole .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. Multinuclear NMR spectroscopy has been utilized to discuss the structural peculiarities of fluorinated phenols and their precursors . Additionally, X-ray crystallography has been employed to determine the molecular geometry of similar brominated and fluorinated phenolic compounds .
Chemical Reactions Analysis
The reactivity of brominated phenols has been studied extensively. For example, the electrochemical oxidation of 2,4,6-tribromophenol leads to the formation of various alkoxy derivatives, including 2,6-dibromo-4-alkoxyphenols . Reactions of 2,4,6-tris(trifluoromethyl)phenols with compounds of main group and transition elements have also been investigated, resulting in a variety of phenoxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated phenols are influenced by their substituents. The study of the crystal structure, DFT and HF calculations, and radical scavenging activities of a related compound, (E)-4,6-dibromo-3-methoxy-2-[(3-methoxyphenylimino)methyl]phenol, provides insights into the intermolecular and intramolecular interactions, molecular electrostatic potential, and antioxidant properties . The thermal reactions of dibromophenols have been analyzed, revealing the formation of polybrominated dibenzo-p-dioxins/furans under pyrolytic conditions .
Scientific Research Applications
Electrochemical Oxidation
- Electrooxidation on Platinum Gauze Electrode : A study by Markova et al. (2015) explored the electrooxidation of 2,4,6-tribromophenol on a platinum gauze electrode. They identified a series of 2,6-dibromo-4-alkoxyphenols, suggesting the formation of dimeric 2,6-dibromo-4-(2,6-dibromo-4-alkoxyphenoxy)phenols.
Synthesis Processes
- Improved Synthesis Process : Ding Zhi-yuan (2011) described an improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, prepared from 4-trifluoromethoxy aniline with a high yield and purity. This study is detailed in Ding's research.
Environmental Impact
- Concentrations in Environment and Toxicology : Koch and Sures (2018) summarized studies on 2,4,6-Tribromophenol, a closely related compound, from an environmental perspective. Their work, detailed in Koch and Sures' study, covers its concentrations in different environments and toxicokinetics.
Chemical Reactions
- Aromatization via Dibromination-Double Dehydrobromination : Sevenard et al. (2008) developed a method to synthesize 2,6- bis(trifluoroacetyl)phenols with various substituents. This process is superior to traditional approaches and is detailed in Sevenard et al.'s research.
Other Notable Studies
Gas-Phase Thermochemical Properties : A study by Miranda et al. (2015) on the thermochemical properties of tri-substituted phenols, including 2,6-dibromo-4-(trifluoromethoxy)phenol, provides insights into the energetics of these compounds. Their findings are available in Miranda et al.'s study.
Formation of Polybrominated Dibenzo-p-dioxins/Furans (PBDDs/Fs) : Research by Na et al. (2007) examined the thermal reactions of dibromophenols, including 2,6-dibromophenol, under pyrolytic conditions. More details can be found in Na et al.'s research.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,6-Dibromo-4-(trifluoromethoxy)phenol is the thyroid hormone-binding protein . This protein plays a crucial role in transporting thyroxine from the bloodstream to the brain .
Mode of Action
It is believed to interact with the thyroid hormone-binding protein, potentially influencing the transport of thyroxine .
Biochemical Pathways
Given its interaction with the thyroid hormone-binding protein, it may influence pathways related to thyroid hormone regulation and neural signaling .
Result of Action
Its interaction with the thyroid hormone-binding protein suggests it may influence thyroid hormone levels and related physiological processes .
properties
IUPAC Name |
2,6-dibromo-4-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O2/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLQYTWSSMJOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650450 | |
| Record name | 2,6-Dibromo-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914635-67-9 | |
| Record name | 2,6-Dibromo-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



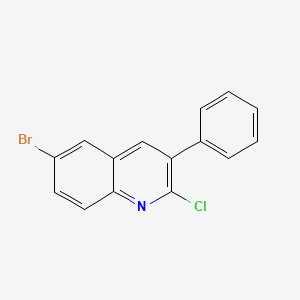
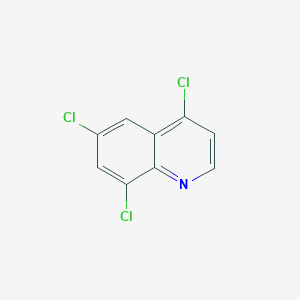

![tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt](/img/structure/B3031912.png)



